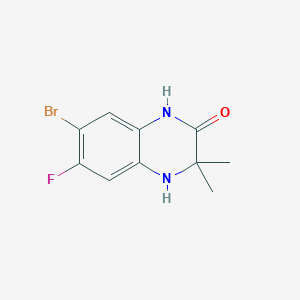

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC15908899

Molecular Formula: C10H10BrFN2O

Molecular Weight: 273.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrFN2O |

|---|---|

| Molecular Weight | 273.10 g/mol |

| IUPAC Name | 7-bromo-6-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |

| Standard InChI | InChI=1S/C10H10BrFN2O/c1-10(2)9(15)13-7-3-5(11)6(12)4-8(7)14-10/h3-4,14H,1-2H3,(H,13,15) |

| Standard InChI Key | BIYHHKOWXWPNTF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)NC2=CC(=C(C=C2N1)F)Br)C |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one features a bicyclic quinoxaline core with substitutions at key positions:

-

Bromine at the 7-position, enhancing electrophilic reactivity.

-

Fluorine at the 6-position, contributing to electronic modulation and metabolic stability.

-

Two methyl groups at the 3-position, inducing steric effects and influencing ring conformation .

The molecular formula is CHBrFNO, with a molar mass of 273.10 g/mol . The canonical SMILES representation (CN1C(C(=O)Nc2cc(F)c(Br)cc12)(C)C) and InChI key (CSLWVTDCROMCTJ-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molar Mass | 273.10 g/mol |

| SMILES | CN1C(C(=O)Nc2cc(F)c(Br)cc12)(C)C |

| InChI Key | CSLWVTDCROMCTJ-UHFFFAOYSA-N |

Synthetic Methodologies

Photoredox Catalysis

A metal-free, visible-light-driven approach for constructing 3,3-disubstituted dihydroquinoxalin-2-ones utilizes 4CzIPN as a photocatalyst and trifluoroacetic acid (TFA) as an additive . This method facilitates tandem cyclization and alkylation using α-ketoesters and Hantzsch esters, yielding products in 47–93% efficiency. Adapting this protocol with 3,3-dimethyl-substituted precursors could provide a viable route to the target molecule.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, DMF, 0–20°C, 4 h | 92% |

| Photoredox Alkylation | 4CzIPN, TFA, visible light | 47–93% |

Comparative Analysis of Structural Analogs

7-Bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

This analog substitutes the 3,3-dimethyl groups with a 4-methyl moiety, reducing steric bulk and altering ring puckering. Its molecular formula (CHBrFNO) and weight (259.08 g/mol) reflect these changes . Such modifications may influence solubility and target binding compared to the dimethyl variant.

6-Fluoroquinoxaline

Simplification to a non-brominated, non-alkylated structure (CHFN) results in decreased molecular complexity and potential bioavailability. The absence of bromine limits electrophilic reactivity, underscoring its role in the parent compound’s functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume